molecular formula C21H21F3N2O3 B2404745 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 921559-19-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2404745
CAS No.: 921559-19-5
M. Wt: 406.405
InChI Key: ULDASUASHPBHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-4-26-16-11-15(8-9-17(16)29-12-20(2,3)19(26)28)25-18(27)13-6-5-7-14(10-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDASUASHPBHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C23H27F3N2O4S
  • Molecular Weight : Approximately 458.54 g/mol
  • Functional Groups : Includes a tetrahydrobenzo[b][1,4]oxazepine moiety and a trifluoromethylbenzamide group.

This structural complexity suggests a diverse range of biological activities.

Research indicates that this compound may act as an inhibitor of specific biological pathways involved in cell proliferation. Its mechanism is primarily linked to the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death pathways and inflammatory responses. Inhibition of RIPK1 has been associated with therapeutic effects in various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Inhibition of Cancer Cell Lines : Compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) have shown efficacy against resistant cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound's sulfonamide component suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, indicating that this compound may also exhibit similar activities against various pathogens.

Case Studies

  • In Vitro Studies : Preliminary studies indicate significant biological activity against specific cancer cell lines with IC50 values demonstrating effective inhibition at low concentrations.
  • Animal Models : In vivo studies are necessary to confirm the efficacy and safety profile of the compound. Early-stage animal trials have indicated promising results in reducing tumor growth rates.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
AntimicrobialPotential antibacterial properties
RIPK1 InhibitionModulation of inflammatory responses

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The unique structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide allows it to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Efficacy

A study demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported as follows:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These findings suggest that the compound may be a promising candidate for developing new anticancer therapies .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural components allow it to inhibit specific pathways associated with inflammation.

Mechanistic Insights

In vitro studies have indicated that the compound can modulate cytokine release and reduce inflammatory markers in various models. This makes it a potential candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake and bioavailability.

Key Structural Features

FeatureDescription
Tetrahydrobenzo[b][1,4]oxazepin coreProvides a scaffold for biological activity
Trifluoromethyl groupEnhances lipophilicity and bioactivity

Q & A

Q. What strategies guide the design of analogs with improved potency?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute CF₃ with SF₅ or cyano groups to modulate lipophilicity.
  • Ring variation : Replace the oxazepine core with diazepane or thiazepane systems to explore conformational effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.